N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-chlorophenyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both chloro and methoxy substituents on the phenyl rings. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives. The specific arrangement of these substituents can enhance its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability under physiological conditions.
Properties
Molecular Formula |
C16H12ClN3O2S |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-2-10(3-9-13)14-15(23-20-19-14)16(21)18-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,18,21) |
InChI Key |
WEUQMLHMUYYWQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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